4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine
Description
Context within Halomethyl-Substituted Heterocyclic Systems
Heterocyclic compounds, which are cyclic molecules containing at least one non-carbon atom in the ring, represent the largest and most varied class of organic compounds. msu.edu Within this vast family, halogenated heterocycles are particularly significant as they serve as crucial intermediates in synthetic chemistry. sigmaaldrich.com The inclusion of a halogen atom, such as chlorine, bromine, or iodine, onto the heterocyclic structure provides a reactive site for further chemical modification. sigmaaldrich.com
The "halomethyl" group, specifically a -CH₂Cl group as seen in 4-(chloromethyl)-2-(naphthalen-2-yl)pyridine, imparts a high degree of reactivity. The chloromethyl group functions as a potent electrophile, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of the entire heterocyclic scaffold onto other molecules through reactions with nucleophiles like amines, alcohols, and thiols. This characteristic is fundamental to the utility of halomethyl-substituted heterocycles as versatile building blocks in the synthesis of complex organic molecules.
Significance as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its role as a versatile synthetic intermediate. The molecule's utility is anchored in the reactivity of the chloromethyl group at the 4-position of the pyridine (B92270) ring. This group serves as an effective alkylating agent, enabling chemists to covalently link the 2-(naphthalen-2-yl)pyridine moiety to a wide array of substrates.
For instance, its parent compound, 4-(chloromethyl)pyridine (B78701), is widely used to modify biomolecules and serves as a precursor in the development of new drugs. The chloromethyl group's ability to react with various functional groups facilitates the construction of larger, more elaborate molecules. By analogy, this compound provides a pathway to introduce the combined naphthalene-pyridine scaffold, a structure associated with diverse biological activities, into new molecular frameworks. The synthesis of chloromethylpyridines themselves is a subject of chemical research, with methods developed for their selective preparation. tandfonline.com
Table 1: Properties of 4-(Chloromethyl)pyridine Building Block
| Property | Value | Reference |
|---|---|---|
| CAS Number | 10445-91-7 | rlavie.com |
| Alternate Name | 4-Picolyl chloride | scbt.com |
| Molecular Formula | C₆H₆ClN | rlavie.com |
| Appearance | Beige to off-white solid | rlavie.com |
| Primary Use | Alkylating agent in organic synthesis |
Historical Development and Academic Research Trajectories of Related Naphthalene-Pyridine Scaffolds
The academic journey of scaffolds like this compound is built upon the foundational discoveries of its core components, pyridine and naphthalene (B1677914).
Pyridine: The pyridine scaffold was first isolated from picoline in 1846, with its definitive structure being established in the late 1860s and early 1870s. nih.gov As an isostere of benzene, it has become a "privileged scaffold" in medicinal chemistry and is a nuclear component in more than 7,000 drug molecules of medicinal importance. nih.govrsc.org Its basic nitrogen atom allows for key interactions in biological systems, and it is a precursor for many pharmaceuticals and agrochemicals. nih.govslideshare.net
Naphthalene: Discovered in 1819 from coal tar, naphthalene's chemical formula (C₁₀H₈) was determined in 1826. ekb.eg Like pyridine, it has emerged as a cornerstone in drug design. ekb.eg A multitude of FDA-approved drugs contain the naphthalene moiety, including Propranolol, Naproxen, and Terbinafine, highlighting its importance in developing therapeutic agents across various disease areas. ekb.egresearchgate.net The rigid, bicyclic aromatic structure of naphthalene provides a versatile platform for structural modifications that can generate diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgijpsjournal.com
Naphthalene-Pyridine Hybrids: The modern research trajectory involves the concept of "molecular hybridization," where distinct pharmacophores are combined to create single molecules with potentially enhanced or novel biological activities. rsc.org The fusion of naphthalene and pyridine scaffolds is a prime example of this strategy. Recent research has focused on synthesizing novel naphthalene-heterocycle hybrids, including those with pyridine, to explore their potential as antitumor, anti-inflammatory, and antiviral agents. rsc.orgekb.egrsc.org This approach aims to develop multitarget-directed drugs capable of addressing complex, multifactorial diseases like cancer. rsc.org The synthesis of compounds like this compound fits directly into this research paradigm, providing a key intermediate for creating and testing new, complex hybrid molecules.
Table 2: Research on Naphthalene-Heterocycle Hybrids
| Heterocyclic Moiety | Target Application(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyridine, Pyrazole, Pyran | Anticancer, Anti-inflammatory, Antituberculosis | Several synthesized hybrids showed potent activity, with some being more effective than reference drugs like doxorubicin. | rsc.orgrsc.org |
| Pyridine, Pyrimidine | Antiviral (SARS-CoV-2) | Certain naphthalene-pyrazole and naphthalene-pyridine hybrids demonstrated high inhibitory activity against the virus. | ekb.eg |
| Chalcone | Anticancer, Antimicrobial, VEGFR-2 Inhibition | Naphthalene-chalcone derivatives showed significant activity against cancer cell lines and inhibited the VEGFR-2 enzyme. | nih.gov |
| Terpyridine | Ion Sensing (F⁻ and Hg²⁺) | Osmium-terpyridine complexes linked with naphthalene acted as multichannel sensors for specific ions. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-naphthalen-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-11-12-7-8-18-16(9-12)15-6-5-13-3-1-2-4-14(13)10-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSRANMRXAHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloromethyl 2 Naphthalen 2 Yl Pyridine and Analogous Chloromethylpyridines
Established Synthetic Routes to the Core Pyridine-Naphthalene Framework
The formation of the essential pyridine-naphthalene skeleton is achievable through several robust synthetic strategies, each offering distinct advantages in terms of precursor availability, efficiency, and functional group tolerance.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to generate molecular diversity. bohrium.comnih.gov
The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The resulting dihydropyridine can then be oxidized to the aromatic pyridine (B92270) ring. wikipedia.org While not directly reported for 4-(chloromethyl)-2-(naphthalen-2-yl)pyridine, this methodology could theoretically be adapted by using naphthaldehyde and appropriately substituted ketoesters to build the core structure. The primary advantage of MCRs is their convergence and efficiency, often reducing reaction times and improving yields. nih.govacsgcipr.org
Table 1: Overview of Multicomponent Pyridine Syntheses
| Reaction Name | Reactants | Intermediate | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia/Ammonium Acetate | Dihydropyridine | Forms a substituted pyridine ring; requires a final oxidation step. wikipedia.org |
| Guareschi-Thorpe | Cyanoacetamide, β-ketoester, Ammonia | Pyridone | A versatile method leading to functionalized pyridone derivatives. acsgcipr.org |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetate | Dihydropyridine derivative | High convergence, builds complex pyridines from simple precursors. |
Cross-Coupling Strategies (e.g., Suzuki-Miyaura-type reactions for naphthalen-2-yl-pyridines)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, particularly between aromatic rings. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is exceptionally well-suited for this purpose due to its mild conditions and high functional group tolerance. acs.org
The synthesis of 2-(naphthalen-2-yl)pyridines and 4-(naphthalen-2-yl)pyridines has been successfully achieved via Suzuki coupling. researchgate.netnih.gov This strategy would involve the reaction of a substituted 2-halopyridine (e.g., 2-bromo-4-methylpyridine) with naphthalene-2-boronic acid or its corresponding ester. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂ or Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate (B84403) or sodium carbonate. nih.govcdnsciencepub.com The choice of ligand, base, and solvent can be critical for achieving high yields. nih.govresearchgate.net
Olefination reactions provide a route to vinyl-substituted aromatics, which can serve as precursors for cyclization into heterocyclic systems. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method that reacts a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgtcichemicals.com A key advantage of the HWE reaction is its strong preference for producing the (E)-alkene isomer, offering excellent stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org
In a potential route to the target framework, an HWE reaction could be employed to couple a pyridyl-based phosphonate (B1237965) with naphthaldehyde, or a naphthalene-based phosphonate with a pyridine-4-carbaldehyde derivative. The resulting naphthylvinylpyridine (B7949377) intermediate would then undergo a subsequent cyclization/aromatization sequence to form the desired 2-arylpyridine core. The water-soluble phosphate byproduct of the HWE reaction is easily removed, simplifying product purification. wikipedia.orgorganic-chemistry.org
Introduction of the Chloromethyl Moiety: Specific Halogenation Procedures
Once the 4-methyl-2-(naphthalen-2-yl)pyridine precursor is synthesized, the final step is the introduction of the chlorine atom onto the methyl group. This can be accomplished through several standard halogenation procedures.
One common method is the direct free-radical chlorination of the methyl group using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. Alternatively, gaseous chlorine can be used, though this method can be less selective and lead to over-chlorination, producing di- and trichloromethyl derivatives. google.com
A more controlled and widely used laboratory-scale approach involves the conversion of a precursor alcohol, (2-(naphthalen-2-yl)pyridin-4-yl)methanol, into the corresponding chloride. This alcohol can be prepared from the corresponding carboxylic acid or ester via reduction. The subsequent chlorination is typically achieved using reagents such as thionyl chloride (SOCl₂) or triphosgene. mdpi.comgoogle.com Using milder reagents like cyanuric chloride can also be effective and may prevent over-chlorination or other side reactions. mdpi.com
Table 2: Common Chlorination Methods for Pyridine Derivatives
| Precursor | Reagent(s) | Byproducts | Notes |
|---|---|---|---|
| 4-Methylpyridine derivative | N-Chlorosuccinimide (NCS), Radical Initiator | Succinimide | Good for selective monochlorination. |
| 4-Hydroxymethylpyridine derivative | Thionyl Chloride (SOCl₂) | SO₂, HCl | Highly effective; reaction is often performed neat or in a halogenated solvent. mdpi.com |
| 4-Hydroxymethylpyridine derivative | Cyanuric Chloride | Cyanuric acid | A milder alternative to thionyl chloride, reducing potential for side reactions. mdpi.com |
| 4-Hydroxymethylpyridine derivative | Triphosgene | CO₂, HCl | Effective chlorinating agent, often used in toluene. google.com |
Optimization of Reaction Conditions and Yield for Academic Synthesis
Optimizing synthetic routes is crucial for improving efficiency and yield, particularly in academic research where scalability may be less of a concern than procedural robustness. For cross-coupling reactions, optimization often involves screening various palladium catalysts, ligands, bases, and solvents to find the ideal combination for the specific substrates.
Furthermore, modern techniques like continuous flow chemistry are being adopted to enhance reaction efficiency, control, and safety. researchgate.net A flow reactor allows for precise control over parameters like temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch methods. researchgate.net
Green Chemistry Approaches in the Synthesis of Halomethyl Pyridine Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inrasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridine derivatives.
Key green approaches applicable to this synthesis include:
Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often improve yields. nih.govijarsct.co.inmdpi.com
Solvent-Free Reactions : Conducting reactions in the absence of a solvent (neat) or using solid-state mechanochemical methods like ball milling minimizes waste and eliminates the environmental impact associated with solvent use and disposal. rasayanjournal.co.inmdpi.com
Use of Greener Solvents : When solvents are necessary, replacing hazardous options like chlorinated hydrocarbons with more environmentally benign alternatives is a key strategy. Water, ethanol, or ionic liquids are often explored as greener reaction media. wikipedia.orgrasayanjournal.co.in For instance, propylene (B89431) carbonate has been demonstrated as a sustainable solvent for Suzuki-Miyaura reactions. researchgate.net
Catalysis : The use of highly efficient and recyclable catalysts, including biocatalysts (enzymes), can lead to milder reaction conditions and reduced waste streams. ijarsct.co.inmdpi.com Multicomponent reactions are inherently green as they improve atom economy and reduce the number of synthetic steps. bohrium.comrasayanjournal.co.in
By integrating these approaches, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. bohrium.com
Chemical Transformations and Reaction Mechanisms of 4 Chloromethyl 2 Naphthalen 2 Yl Pyridine
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group in 4-(chloromethyl)-2-(naphthalen-2-yl)pyridine is a reactive site for nucleophilic attack, readily undergoing substitution reactions. This reactivity is attributed to the stability of the resulting intermediate, where the pyridine (B92270) ring can stabilize a developing positive charge. The general mechanism for nucleophilic aromatic substitution on pyridines with leaving groups at the 2 and 4-positions proceeds through an addition-elimination pathway. quimicaorganica.orgstackexchange.com
Reactions with Oxygen Nucleophiles (e.g., ether formation)
In the presence of oxygen nucleophiles, such as alkoxides, this compound can participate in reactions leading to the formation of ethers. A classic example of this transformation is the Williamson ether synthesis, which involves the SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com For primary alkyl halides, this reaction is generally efficient. masterorganicchemistry.com
The reaction of this compound with an alkoxide, such as sodium ethoxide, would be expected to yield the corresponding ethyl ether derivative. The alkoxide nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-oxygen bond.
Table 1: Examples of Ether Formation Reactions
| Nucleophile | Reagent | Product |
| Methoxide | Sodium Methoxide (NaOCH₃) | 4-(Methoxymethyl)-2-(naphthalen-2-yl)pyridine |
| Ethoxide | Sodium Ethoxide (NaOC₂H₅) | 4-(Ethoxymethyl)-2-(naphthalen-2-yl)pyridine |
| Phenoxide | Sodium Phenoxide (NaOPh) | 4-(Phenoxymethyl)-2-(naphthalen-2-yl)pyridine |
Reactions with Nitrogen Nucleophiles (e.g., amine, heterocyclic formation)
Nitrogen nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, readily react with this compound to form the corresponding substituted amines. umich.edu This reaction is a valuable method for introducing the 2-(naphthalen-2-yl)pyridin-4-ylmethyl moiety into various molecules. The reaction proceeds via a standard nucleophilic substitution mechanism.
Furthermore, this reactivity can be exploited for the synthesis of more complex heterocyclic structures. For instance, reaction with a bifunctional nitrogen nucleophile could lead to the formation of a new heterocyclic ring.
Table 2: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Product |
| Ammonia | NH₃ | (2-(Naphthalen-2-yl)pyridin-4-yl)methanamine |
| Diethylamine | (C₂H₅)₂NH | N,N-Diethyl-1-(2-(naphthalen-2-yl)pyridin-4-yl)methanamine |
| Imidazole | C₃H₄N₂ | 4-(1H-Imidazol-1-ylmethyl)-2-(naphthalen-2-yl)pyridine |
Reactions with Carbon Nucleophiles
Carbon nucleophiles, such as cyanide ions or enolates, can also displace the chloride in this compound. The reaction with cyanide, for instance, would introduce a nitrile group, which can be a versatile synthetic intermediate for the preparation of carboxylic acids, amines, and other functional groups. libretexts.org
Radical Reactions Involving the Chloromethyl Group (e.g., photoredox catalysis)
The chloromethyl group of this compound can also participate in radical reactions, particularly under photoredox catalysis conditions. acs.org Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. princeton.edu In this context, the chloromethyl group can act as a radical precursor.
Under irradiation with visible light in the presence of a suitable photocatalyst, the C-Cl bond can undergo homolytic cleavage to generate a 2-(naphthalen-2-yl)pyridin-4-ylmethyl radical. This radical can then engage in various coupling reactions, for example, with quinoxalinones, to form new carbon-carbon bonds. acs.org The reaction is initiated by the photoexcited catalyst, which can engage in a single-electron transfer (SET) process with the substrate. princeton.edu
Electrophilic Aromatic Substitution on the Pyridine and Naphthalene (B1677914) Rings
Both the pyridine and naphthalene rings in this compound are susceptible to electrophilic aromatic substitution (EAS), although their reactivity and regioselectivity differ.
The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com
The naphthalene ring system is more reactive than benzene towards electrophilic substitution. libretexts.org Substitution on naphthalene generally favors the 1-position (α-position) over the 2-position (β-position) due to the greater stability of the carbocation intermediate formed during α-attack. libretexts.org However, the regioselectivity can be influenced by steric factors and reaction conditions. libretexts.org In the case of 2-substituted naphthalenes, electrophilic attack is likely to occur on the other ring.
For this compound, electrophilic attack on the pyridine ring would likely be directed to the 3- and 5-positions. On the naphthalene ring, substitution would be expected to occur at the 1-, 3-, 6-, or 8-positions, with the precise outcome depending on the specific electrophile and reaction conditions.
Cyclization Reactions and Annulations Utilizing the Chloromethyl Group
The reactive chloromethyl group is a key functional handle for constructing fused ring systems through intramolecular cyclization or intermolecular annulation reactions.
Intramolecular cyclization can occur if a suitable nucleophile is present elsewhere in the molecule or in a tethered side chain. For example, if a nucleophilic group were introduced onto the naphthalene ring, an intramolecular SN2 reaction with the chloromethyl group could lead to the formation of a new ring, bridging the pyridine and naphthalene systems.
Intermolecular annulation reactions can also be envisioned. For instance, a reaction with a dinucleophile could lead to the formation of a new heterocyclic ring fused to the pyridine moiety. The specific outcome of such reactions would be highly dependent on the nature of the reactants and the reaction conditions employed.
Mechanistic Investigations of Key Transformations
The mechanistic understanding of chemical reactions involving this compound is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. Detailed investigations, including experimental kinetic and thermodynamic studies alongside the elucidation of reaction intermediates, provide a comprehensive picture of the underlying reaction pathways.
Experimental Kinetic and Thermodynamic Studies
Currently, specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. Such studies are essential for quantifying the rates of reaction and the energy changes that occur during chemical transformations.
Kinetic studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters. This information helps to elucidate the sequence of elementary steps in a reaction mechanism.
Thermodynamic studies would focus on measuring the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes of a reaction. These parameters indicate the spontaneity and extent of a reaction at equilibrium. Techniques such as calorimetry are often employed for these measurements. While specific values for this compound are not available, the principles of these studies are fundamental to understanding its reactivity.
Interactive Data Table: Hypothetical Kinetic Data
The following table is a hypothetical representation of what experimental kinetic data could look like for a nucleophilic substitution reaction of this compound. This is for illustrative purposes only, as specific experimental data is not currently available.
| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
Elucidation of Reaction Intermediates
The identification and characterization of reaction intermediates are paramount for confirming proposed reaction mechanisms. For transformations involving the chloromethyl group of this compound, several types of intermediates can be postulated depending on the reaction conditions.
In nucleophilic substitution reactions, the mechanism could proceed through a direct displacement (SN2) pathway, involving a pentacoordinate transition state, or a stepwise (SN1) pathway, which would involve the formation of a carbocation intermediate. The stability of this potential carbocation would be influenced by the electron-donating or -withdrawing nature of the pyridine and naphthalene rings.
In the context of related pyridine chemistries, the formation of various intermediates has been observed. For instance, in reactions involving the synthesis of pyridine derivatives, intermediates such as chloroimidates have been trapped and characterized. researchgate.net Similarly, Zincke imines have been identified as key intermediates in the ring-opening and closing reactions of pyridines for isotopic labeling. nih.gov While not directly involving this compound, these examples highlight the types of transient species that could be relevant in its chemistry. The study of analogous compounds can provide insights into potential reaction pathways. researchgate.net
Spectroscopic techniques such as NMR and mass spectrometry, often at low temperatures to increase the lifetime of transient species, are powerful tools for the direct observation and characterization of reaction intermediates.
Advanced Functionalization and Derivatization Strategies for Chemical Research
Preparation of Novel Derivatives for Material Science Applications
No specific research was found detailing the use of 4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine in the preparation of derivatives for material science.
Use as Precursors in Complex Organic Architectures
There are no available studies that document the application of this compound as a precursor in the synthesis of complex organic architectures.
Design and Synthesis of Ligands for Metal-Ion Coordination in Catalysis
While pyridine-based structures are common in ligand design, no literature specifically describes the synthesis of ligands from this compound for metal-ion coordination in catalysis.
Regioselective Modification Strategies
General strategies for the regioselective functionalization of naphthalene (B1677914) and pyridine (B92270) derivatives exist, often involving directing groups or specific catalysts. researchgate.netrsc.orgnih.govrsc.org However, specific regioselective modification strategies that have been applied to this compound are not documented.
Derivatization for Enhanced Analytical Performance in Research
Derivatization is a common technique to improve the analytical detection of molecules. nih.govmdpi.comnih.gov Naphthalene-containing reagents are sometimes used for this purpose due to their fluorescent properties. nih.govmdpi.com Despite this, there is no specific information on the derivatization of this compound itself for enhanced analytical performance.
Computational and Theoretical Studies on 4 Chloromethyl 2 Naphthalen 2 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. ijcrt.orgirjweb.com These methods provide a theoretical framework for understanding molecular structure, stability, and reactivity. irjweb.com
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ekb.egscirp.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org
For 4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine, the HOMO is expected to be distributed across the electron-rich, conjugated π-systems of the naphthalene (B1677914) and pyridine (B92270) rings, signifying their electron-donating capability. ekb.eg Conversely, the LUMO, representing the molecule's electron-accepting ability, would also be located over these aromatic systems. ekb.eg The presence of the electronegative chlorine atom would influence the energy levels of these orbitals.
The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. ijcrt.org For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the chloromethyl group and the aromatic rings, highlighting potential sites for nucleophilic interaction.
| Property | Predicted Characteristic | Rationale (Based on Analogous Compounds) |
|---|---|---|
| HOMO Energy | Relatively high (less negative) | The extended π-conjugation of the naphthalene and pyridine rings typically raises the HOMO energy level. scirp.orgsamipubco.com |
| LUMO Energy | Relatively low | The aromatic systems can stabilize an additional electron, and the electron-withdrawing nature of the pyridine nitrogen and chlorine atom lowers the LUMO energy. scirp.org |
| HOMO-LUMO Gap (ΔE) | Moderately small | A smaller gap indicates higher reactivity, which is characteristic of molecules with extensive conjugation that facilitates charge transfer. scirp.org |
The distribution of electron density within this compound governs its reactivity. The molecule possesses both nucleophilic and electrophilic centers.
Nucleophilicity : The nitrogen atom in the pyridine ring, with its lone pair of electrons, is a primary nucleophilic site. quora.com The electron-rich naphthalene and pyridine rings can also act as nucleophiles in reactions such as electrophilic aromatic substitution.
Electrophilicity : The carbon atom of the chloromethyl (-CH₂Cl) group is a significant electrophilic site. The high electronegativity of the chlorine atom polarizes the C-Cl bond, making the carbon atom susceptible to attack by nucleophiles, leading to substitution reactions. Cysteine sulfenic acids, for example, exhibit both nucleophilic and electrophilic properties, where the sulfur atom is subject to nucleophilic attack. nih.gov
Computational methods can quantify these properties. Mulliken charge analysis, for instance, can predict the partial charges on each atom, with negative charges on atoms like nitrogen indicating donor sites and positive charges on certain carbon atoms indicating acceptor sites. scirp.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the pyridine and naphthalene rings.
The dihedral angle between the mean planes of these two aromatic systems is a key structural parameter. In the crystal structure of a related compound, 4-(naphthalen-1-yl)pyridine, this angle is 72.9°. nih.gov A similar significant twist would be expected in the title compound to minimize steric hindrance between the hydrogen atoms on the two rings. DFT calculations can be used to determine the most stable conformation by optimizing the molecular geometry. beilstein-journals.org
Molecular dynamics simulations could provide further insight into the dynamic behavior of the molecule, simulating its movements and conformational changes over time in different environments, such as in solution.
Mechanistic Insights through Computational Modeling of Transition States
Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions by modeling the transition state—the high-energy, fleeting arrangement of atoms at the point of no return in a reaction. mit.edu By calculating the structure and energy of the transition state, chemists can determine the activation energy barrier, which dictates the reaction rate.
For this compound, a key reaction would be the nucleophilic substitution at the chloromethyl group. Computational modeling could be used to simulate the attack of a nucleophile on the electrophilic carbon atom. This would involve mapping the potential energy surface of the reaction, identifying the transition state, and calculating the energy barrier. Machine learning models are emerging as a faster alternative to traditional quantum chemistry techniques for predicting these transition state structures. mit.edumit.edu
Advanced Spectroscopic and X Ray Crystallographic Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assembly of the molecular framework.
In the ¹H NMR spectrum of 4-(chloromethyl)-2-(naphthalen-2-yl)pyridine, distinct signals would be expected for the protons of the pyridine (B92270) and naphthalene (B1677914) rings, as well as the chloromethyl group. The aromatic region would exhibit a complex pattern of multiplets corresponding to the protons on both ring systems. The protons on the pyridine ring are expected to appear at slightly different chemical shifts due to the influence of the nitrogen atom and the naphthalene substituent. The chloromethyl protons would likely appear as a singlet in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings would confirm the presence of the pyridine and naphthalene moieties, while the signal for the chloromethyl carbon would be indicative of the -CH₂Cl group. For instance, in the related compound 2-(naphthalen-2-yl)pyridine, the carbon atoms of the pyridine ring appear in the range of δ 120-158 ppm, while the naphthalene carbons resonate between δ 124-137 ppm. rsc.org Similarly, the chloromethyl carbon in 4-(chloromethyl)pyridine (B78701) hydrochloride is observed around δ 44 ppm. ijcrt.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Protons | 7.0 - 8.8 | 120 - 160 |
| Naphthalene Protons | 7.4 - 8.5 | 124 - 137 |
| Chloromethyl Protons | ~4.7 | ~44 |
Note: These are predicted values based on analogous compounds and general NMR principles.
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This allows for the unambiguous determination of the molecular formula of a compound.
For this compound, HRMS would be employed to confirm its elemental composition of C₁₆H₁₂ClN. The calculated exact mass of the neutral molecule is 253.0658 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecule, [M+H]⁺, with a calculated m/z of 254.0731. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.
Table 2: Calculated Exact Mass and m/z for this compound
| Species | Molecular Formula | Calculated Exact Mass |
| Neutral Molecule | C₁₆H₁₂ClN | 253.0658 |
| Protonated Molecule [M+H]⁺ | C₁₆H₁₃ClN⁺ | 254.0731 |
X-ray Diffraction Analysis for Solid-State Structure Determination and Packing
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
While the crystal structure of this compound is not available in the searched literature, the analysis of a closely related compound, 4-(naphthalen-1-yl)pyridine, provides insight into the type of structural information that can be obtained. nih.gov For 4-(naphthalen-1-yl)pyridine, the crystal system is monoclinic with the space group P2₁/c. nih.gov The analysis reveals the dihedral angle between the pyridine and naphthalene rings, as well as the nature of the intermolecular forces, such as π-π stacking interactions, that stabilize the crystal lattice. nih.gov A similar analysis for this compound would reveal the precise geometry of the molecule and how the molecules pack in the solid state, including any potential interactions involving the chloromethyl group.
Table 3: Crystallographic Data for the Analogous Compound 4-(Naphthalen-1-yl)pyridine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.8487 (2) |
| b (Å) | 7.4436 (2) |
| c (Å) | 21.8378 (5) |
| β (°) | 91.833 (1) |
| Volume (ų) | 1112.70 (5) |
Source: nih.gov
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, C=C and C=N stretching vibrations of the pyridine and naphthalene rings, and the C-Cl stretching vibration of the chloromethyl group. The IR spectrum of the related 4-(chloromethyl)pyridine hydrochloride shows characteristic peaks that can be used for comparison. chemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the naphthalene and pyridine rings in this compound would be expected to give rise to strong absorptions in the UV region, corresponding to π→π* transitions. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of substituents.
Table 4: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |
| Infrared (IR) | Aromatic C-H stretch | 3000 - 3100 |
| C=C and C=N stretch | 1400 - 1600 | |
| C-Cl stretch | 600 - 800 | |
| Ultraviolet-Visible (UV-Vis) | π→π* transitions | 200 - 400 |
Advanced Chromatographic Techniques (e.g., HPLC) for Reaction Mixture Analysis and Purification in Research
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of the synthesis of this compound, HPLC would be crucial for monitoring the progress of the reaction, assessing the purity of the final product, and for purification purposes.
A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. The purity of the compound can be determined by the relative area of its peak in the chromatogram. For related naphthalene derivatives, HPLC methods have been developed using C18 columns with mobile phases consisting of acetonitrile and water. nih.gov
Table 5: Hypothetical HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Future Research Directions and Unexplored Potential in Chemical Science
Development of Novel Synthetic Methodologies for Diversification
The future development of 4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine chemistry is intrinsically linked to the innovation of synthetic methodologies that allow for its efficient and diverse functionalization. Current synthetic strategies for related compounds often rely on traditional methods that may have limitations in terms of scope, efficiency, and environmental impact.
Future research could focus on the following areas:
Greener Synthetic Routes: Exploration of more environmentally benign synthetic pathways is a key research direction. This could involve the use of less hazardous reagents and solvents, as well as the development of catalytic methods that minimize waste. For instance, replacing harsh chlorinating agents with milder alternatives could improve the sustainability of its synthesis.
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the pyridine (B92270) and naphthalene (B1677914) rings would be highly valuable. Techniques such as C-H bond activation could allow for the direct introduction of a wide range of functional groups, providing rapid access to a library of derivatives with diverse properties.
Flow Chemistry: The application of continuous flow technology to the synthesis of this compound and its derivatives could offer significant advantages in terms of scalability, safety, and reproducibility.
A summary of potential synthetic diversification strategies is presented in Table 1.
Table 1: Potential Synthetic Methodologies for Diversification
| Methodology | Potential Advantages | Target Moieties for Functionalization |
|---|---|---|
| C-H Bond Activation | High atom economy, access to novel derivatives | Pyridine ring, Naphthalene ring |
| Green Chemistry Approaches | Reduced environmental impact, increased safety | Entire synthesis pathway |
| Flow Chemistry | Improved scalability, reproducibility, and safety | Overall synthesis and derivatization |
| Biocatalysis | High selectivity, mild reaction conditions | Enantioselective transformations |
Exploration of New Reactivity Patterns of the Chloromethyl Pyridine Motif
The chloromethyl group attached to the pyridine ring is a key reactive handle in this compound. While its utility as an alkylating agent is well-established for similar molecules, there is considerable scope for exploring novel reactivity patterns.
Future research in this area could include:
Nucleophilic Substitution Reactions: A systematic investigation of the reaction of the chloromethyl group with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) would lead to the synthesis of a vast library of new compounds with potential applications in medicinal chemistry and materials science.
Cross-Coupling Reactions: The development of novel cross-coupling reactions involving the chloromethyl group could provide efficient access to complex molecular architectures. For example, its use in Suzuki, Sonogashira, or Buchwald-Hartwig type couplings could be explored.
Radical Reactions: The generation of a radical at the methylene (B1212753) position of the chloromethyl group could open up new avenues for C-C bond formation and other transformations.
Dearomatization Reactions: Palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives has been shown to be an effective method for producing substituted carbocycles. rsc.org Similar strategies could be applied to this compound to generate novel three-dimensional structures.
Integration into Advanced Chemical Systems (e.g., supramolecular chemistry, catalysis)
The unique combination of a pyridine ring, a naphthalene moiety, and a reactive chloromethyl group makes this compound an attractive building block for the construction of advanced chemical systems.
Supramolecular Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordinating site, while the extended aromatic system of the naphthalene can participate in π-π stacking interactions. rsc.org These non-covalent interactions can be exploited to construct well-defined supramolecular assemblies such as gels, liquid crystals, and molecular cages. The chloromethyl group allows for the covalent attachment of this molecule to other entities to create more complex supramolecular architectures.
Catalysis: The pyridine moiety can act as a ligand for transition metals, making this compound a potential precursor for the synthesis of novel catalysts. The naphthalene unit can influence the steric and electronic properties of the catalytic center, potentially leading to improved activity and selectivity. The chloromethyl group can be used to immobilize the catalyst on a solid support.
Materials Science: The incorporation of this molecule into polymers or other materials could lead to the development of new materials with interesting optical, electronic, or mechanical properties. The naphthalene unit is a known chromophore, suggesting potential applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.
Computational Design and Prediction of Novel Derivatives
Computational chemistry can play a crucial role in guiding future research on this compound by predicting the properties of its derivatives and suggesting promising synthetic targets.
Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This can provide valuable insights into its chemical behavior and help in the design of new reactions.
Molecular Docking: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding affinity of derivatives to biological targets, such as enzymes or receptors. nih.govrsc.org This can help to prioritize the synthesis of compounds with the highest potential for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity. These models can then be used to predict the activity of new, unsynthesized compounds.
A summary of computational approaches and their potential applications is provided in Table 2.
Table 2: Computational Approaches for the Design of Novel Derivatives
| Computational Method | Potential Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Understanding reactivity, predicting spectroscopic properties | Electronic structure, reaction energies, NMR/UV-Vis spectra |
| Molecular Docking | Virtual screening for biological targets | Binding affinity, binding mode |
| QSAR | Predicting biological activity | IC50 values, therapeutic efficacy |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and interactions | Conformational preferences, binding free energies |
Q & A
Q. What are the key synthetic routes for 4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine, and how do reaction conditions influence yield and purity?
The synthesis typically involves:
- Coupling reactions : Utilizing Suzuki-Miyaura cross-coupling to attach the naphthalene moiety to the pyridine ring. For example, aerobic C–N bond activation strategies under oxygen can yield biphenylpyridine derivatives with yields up to 76% .
- Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution, often using reagents like 2-(chloromethyl)pyridine derivatives. Reaction conditions (e.g., solvent polarity, temperature) critically affect regioselectivity; polar aprotic solvents (DMF) enhance electrophilic substitution, while chlorinated solvents (DCM) improve stability of intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but recrystallization may be required for high-purity (>99%) products .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : H NMR reveals aromatic proton splitting patterns (e.g., naphthalene protons at δ 7.4–8.6 ppm; pyridine protons at δ 8.0–8.5 ppm). C NMR distinguishes chloromethyl carbons (δ 40–45 ppm) from aromatic carbons (δ 120–140 ppm) .
- X-ray crystallography : Resolves steric effects of the naphthalene group and confirms bond angles (e.g., C–Cl bond length ~1.73 Å). Single-crystal studies require slow evaporation of ethanol/water mixtures .
- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H] at m/z 269.05 for CHClN) .
Q. What solvent systems are optimal for recrystallizing this compound?
Ethanol/water (4:1 v/v) is ideal due to the compound’s moderate polarity. Avoid highly polar solvents (e.g., DMSO), which may trap impurities. Cooling rates (<1°C/min) yield larger crystals for diffraction studies .
Advanced Research Questions
Q. How do steric effects of the naphthalene group influence reactivity in cross-coupling reactions?
The naphthalene moiety introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions. Strategies include:
- Bulky ligands : Use of XPhos or SPhos enhances catalyst turnover by mitigating steric clashes .
- Microwave-assisted synthesis : Shortens reaction times (e.g., 30 min vs. 12 h) and improves yields by 10–15% .
Controlled experiments comparing substituted naphthalenes (e.g., 1-naphthyl vs. 2-naphthyl) reveal that ortho-substitution reduces yields by 20–30% due to increased steric demand .
Q. What strategies mitigate competing side reactions during chloromethylation?
- Protecting groups : Temporarily block reactive pyridine nitrogen with Boc groups to prevent quaternization .
- Low-temperature conditions : Conduct reactions at –20°C to suppress Friedel-Crafts alkylation of the naphthalene ring .
- Selective catalysts : FeCl or ZnCl (5 mol%) minimizes poly-chlorination byproducts .
Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich sites. The chloromethyl group directs electrophiles to the pyridine’s 4-position (activation energy ΔG ~12 kcal/mol), while the naphthalene ring’s π-system stabilizes transition states . Validate predictions with Hammett plots using substituted analogs .
Q. What in vitro assays evaluate biological activity of derivatives as kinase inhibitors?
- Kinase inhibition assays : Use ADP-Glo™ kits to measure IC against JAK2 or EGFR kinases. Derivatives with electron-withdrawing groups (e.g., –NO) show 10-fold higher potency .
- Cellular toxicity : MTT assays in HEK293 cells identify cytotoxic thresholds (e.g., LC > 50 μM for therapeutic index optimization) .
Data Contradiction and Analysis
Q. Conflicting reports exist on optimal solvents for chloromethylation (polar aprotic vs. chlorinated). How to resolve this?
Systematic studies show:
- Polar aprotic solvents (DMF) : Favor SN2 mechanisms but risk decomposition at >60°C.
- Chlorinated solvents (DCM) : Stabilize carbocation intermediates (SN1) but require anhydrous conditions .
Recommend a hybrid approach: Initiate reaction in DCM at 0°C, then add DMF to accelerate completion .
Q. Discrepancies in reported melting points (e.g., 96–98°C vs. 102–104°C): Causes and resolutions?
Impurity profiles (e.g., residual solvents, unreacted precursors) explain variations. Use DSC (Differential Scanning Calorimetry) with heating rates of 5°C/min for accurate determination. Recrystallize twice from toluene to achieve consistency .
Methodological Challenges
Q. How to scale up synthesis while maintaining yield and purity?
Q. What alternative characterization methods apply if X-ray crystallography fails?
- Dynamic NMR : Resolves conformational flexibility in solution (e.g., rotational barriers of the chloromethyl group) .
- SCXRD (Small-Crystal X-ray Diffraction) : Requires crystals as small as 10 μm, achievable via micro-seeding techniques .
Applications in Material Science
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
